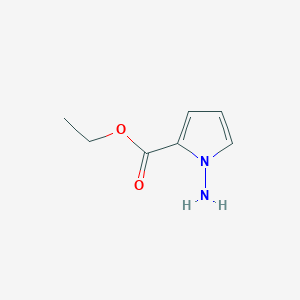

Ethyl 1-amino-1H-pyrrole-2-carboxylate

描述

Overview of Ethyl 1-amino-1H-pyrrole-2-carboxylate: Significance in Heterocyclic Chemistry

This compound (CAS 628733-99-3) is a pyrrole-derived heterocyclic compound characterized by a five-membered aromatic ring containing one nitrogen atom, an amino group at the 1-position, and an ethyl ester moiety at the 2-position. Its molecular formula is C₇H₁₀N₂O₂ , with a molecular weight of 154.17 g/mol. The compound’s structural features—aromaticity, electron-donating amino group, and ester functionality—render it highly reactive and versatile in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Pyrrole derivatives like this compound are central to heterocyclic chemistry due to their prevalence in bioactive molecules and their ability to participate in diverse reactions, including electrophilic substitution, nucleophilic addition, and cyclization. The amino and ester groups enable further functionalization, making this compound a critical intermediate in synthesizing complex heterocycles and conjugated systems.

Historical Context and Discovery

While the specific synthesis of this compound is not well-documented in early literature, the development of pyrrole derivatives traces back to the 19th century. Pyrrole itself was first isolated from coal tar in 1834 and later identified in bone oil, marking the foundation of pyrrole chemistry. Modern synthetic routes for pyrrole derivatives evolved through methods like the Hantzsch pyrrole synthesis (β-ketoesters + amines) and the Knorr pyrrole synthesis (α-aminoketones + activated methylene compounds).

Recent advancements in multicomponent reactions (MCRs) and metal-catalyzed annulations have expanded access to substituted pyrroles. For example, the reaction of 2H-azirines with enamines under acid-catalyzed conditions yields pyrrole-2-carboxylic acid derivatives, a strategy applicable to this compound analogs.

Scope and Objectives of Academic Research

Research on this compound focuses on:

- Drug Discovery : Designing enzyme inhibitors or receptor ligands targeting diseases such as tuberculosis, cancer, and metabolic disorders.

- Material Science : Incorporating pyrrole scaffolds into polymers or dyes to enhance thermal stability, conductivity, or optical properties.

- Synthetic Methodology : Developing eco-friendly, scalable routes to reduce costs and environmental impact.

Key objectives include optimizing reaction conditions for high yields, exploring structure-activity relationships (SAR), and validating biological targets through computational docking and biochemical assays.

Methodological Approaches in the Study of Pyrrole Derivatives

属性

IUPAC Name |

ethyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDJDASEHIKVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665083 | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628733-99-3 | |

| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 1-amino-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . Another method includes the Knorr synthesis, which involves the reaction of ethyl chloroacetate with pyrrole derivatives in the presence of potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

Ethyl 1-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

科学研究应用

Chemistry

Ethyl 1-amino-1H-pyrrole-2-carboxylate serves as a building block for synthesizing more complex molecules and heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Biology

In biological research, this compound is utilized for studying enzyme inhibitors and receptor ligands . Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the production of:

- Dyes and Pigments: Its vibrant color properties make it suitable for coloring agents.

- Polymers: The compound can be incorporated into polymer matrices to enhance material properties.

Case Study 1: Drug Development

Recent studies have explored the use of this compound derivatives as potential drug candidates targeting specific enzymes involved in metabolic pathways. These derivatives demonstrated significant inhibition rates, suggesting their potential as therapeutic agents against metabolic disorders.

Case Study 2: Material Science

In material science, researchers have investigated incorporating this compound into polymer composites. The addition of this compound enhanced the mechanical properties and thermal stability of the resulting materials, making them suitable for advanced applications in coatings and adhesives.

作用机制

The mechanism of action of ethyl 1-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Amino Group Position: The 1-amino substituent in the target compound contrasts with 5-amino isomers (e.g., Ethyl 5-amino-1H-pyrrole-2-carboxylate), which may alter electronic distribution and hydrogen-bonding capacity .

- Functional Groups: Formyl or chloro substituents (e.g., Ethyl 3-formyl-1H-pyrrole-2-carboxylate) enhance reactivity for further derivatization, whereas the amino group in the target compound may favor nucleophilic or coordination chemistry .

Physicochemical Properties

- Solubility: this compound’s solubility is uncharacterized, but related compounds (e.g., 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid) show moderate DMSO solubility based on NMR data .

- Crystallinity: Pyrrole esters like Methyl 1H-pyrrole-2-carboxylate crystallize in monoclinic systems, suggesting similar packing behavior for ethyl derivatives .

生物活性

Ethyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

This compound has the molecular formula and is characterized by a pyrrole ring with an amino group and a carboxylate moiety. The presence of these functional groups contributes significantly to its biological activity.

Antimicrobial Activity

Research Findings:

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrrole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus |

| This compound | 0.007 | Escherichia coli |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | 0.004 | Pseudomonas aeruginosa |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds containing the pyrrole structure can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Case Study:

In a study examining various pyrrole derivatives, this compound was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer activity of this compound has also been explored through molecular docking studies. These studies suggest that the compound may interact with specific cancer-related targets, inhibiting tumor growth.

Molecular Docking Insights:

A molecular docking study revealed that this compound binds effectively to the active sites of certain proteins involved in cancer progression, demonstrating favorable binding affinities compared to standard chemotherapeutics . This interaction could lead to the development of new cancer therapies based on this scaffold.

The biological activities of this compound are largely attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism: It inhibits the activation of nuclear factor kappa B (NF-kB), leading to decreased expression of pro-inflammatory genes.

- Anticancer Pathways: By targeting specific oncogenic pathways, it induces apoptosis in cancer cells while sparing normal cells.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-amino-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Trichloroacetylation : Adapt the procedure from Harbuck and Rapoport (), where pyrrole is trichloroacetylated using trichloroacetyl chloride, followed by esterification with sodium methoxide in methanol. Adjust substituents to introduce the amino group.

-

Esterification : Use alcoholysis of intermediates (e.g., 2-pyrrolyl trichloromethyl ketone) with ethanol, as described for Ethyl Pyrrole-2-carboxylate ( ). Monitor yield via LCMS ( ).

-

Optimization : Vary solvents (e.g., DMF vs. THF) and bases (K₂CO₃ vs. NaOMe) to improve regioselectivity. Track progress using TLC and ¹H NMR ( ).

- Data Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Trichloroacetyl chloride, AlCl₃, 0°C | 48–85* | >95%* |

| 2 | NaOMe/MeOH, reflux | 40–60* | >90%* |

| *From analogous syntheses ( ). |

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 7.2 Hz for ethyl groups) and compare to derivatives like Ethyl 3-methyl-1H-pyrrole-2-carboxylate (δ 1.37 ppm for CH₃, ).

- X-ray Crystallography : Resolve hydrogen-bonding networks (N–H⋯O interactions) as in pyrrole carboxylic acids ( ). Use SHELXL for refinement ( ).

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error ( ).

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients ( ). For polar byproducts, employ reverse-phase HPLC ( ).

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data from analogs (mp 103–105°C for Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, ).

Advanced Research Questions

Q. How can the amino group in this compound be selectively functionalized for downstream applications?

- Methodology :

- Acylation : React with acyl chlorides (e.g., isoquinolinecarbonyl chloride) in DCM using DMAP catalysis ( ). Monitor acylation via ¹H NMR (disappearance of N–H peak at δ 9–12 ppm).

- Bromination : Use NBS or Br₂ in DMF to introduce halogens at the 4-position, as demonstrated for 4-bromo derivatives ().

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Calculate Fukui functions and electrophilic Parr indices using Gaussian09 at B3LYP/6-311++G(d,p) level ( ). Compare HOMO-LUMO gaps to experimental UV-Vis data.

- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using SMD implicit models ( ).

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

- Methodology :

- Validation : Cross-check NMR assignments with DEPT-135 and HSQC ( ). For discrepancies in carbonyl stretching (IR), re-optimize DFT geometry constraints.

- Crystallographic Refinement : Use SHELXPRO to resolve disorder in crystal structures ( ).

Q. What strategies improve synthetic yields of this compound in multistep reactions?

- Methodology :

- Protection/Deprotection : Protect the amino group with Boc before esterification, then deprotect with TFA ( ).

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >90% yield (analogous to ).

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。